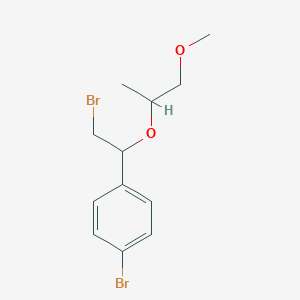
1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene is an organic compound with a complex structure that includes bromine atoms and a methoxypropan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor compound, followed by the introduction of the methoxypropan-2-yl group through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and scalability of the production process.
化学反应分析
Types of Reactions
1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove bromine atoms or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound, while oxidation might produce a compound with additional oxygen-containing functional groups.
科学研究应用
1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated organic compounds and their biological effects.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene involves its interaction with molecular targets through its bromine atoms and methoxypropan-2-yl group. These interactions can lead to various chemical transformations, depending on the specific conditions and targets involved. The pathways include nucleophilic substitution, where the bromine atoms are replaced by other functional groups, and oxidation-reduction reactions that modify the compound’s structure.
相似化合物的比较
Similar Compounds
1-Bromo-4-(2-methoxypropan-2-yl)benzene: Similar structure but lacks the additional bromine atom.
4-Bromophenyl methyl sulfone: Contains a sulfone group instead of the methoxypropan-2-yl group.
1-Bromo-4-methyl-2-(prop-2-yn-1-yloxy)benzene: Contains a prop-2-yn-1-yloxy group instead of the methoxypropan-2-yl group.
Uniqueness
1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene is unique due to the presence of two bromine atoms and the methoxypropan-2-yl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
生物活性
1-Bromo-4-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene, a brominated organic compound, has garnered attention for its potential biological activities. The compound's unique structure, featuring two bromine atoms and a methoxypropan-2-yl group, suggests various interactions within biological systems. This article delves into its biological activity, mechanisms of action, and applications in research and industry.
| Property | Value |
|---|---|
| Molecular Formula | C12H16Br2O2 |
| Molecular Weight | 352.06 g/mol |
| IUPAC Name | 1-bromo-4-[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]benzene |
| CAS Number | 1343111-88-5 |
| Purity | 97% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its bromine atoms and methoxypropan-2-yl group. These interactions can lead to:
- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles, altering the compound's reactivity and biological impact.
- Oxidation-Reduction Reactions : The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones, influencing its biological properties.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity
Studies have shown that brominated compounds often possess antimicrobial properties. The presence of bromine atoms in this compound may enhance its effectiveness against various bacterial strains.
Cytotoxicity
Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. This activity is likely due to the compound's ability to interfere with cellular processes through its reactive groups.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic processes in target organisms, making it a candidate for further pharmacological studies.
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of various brominated compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential use in developing new antimicrobial agents.
- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited selective cytotoxicity against breast cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Enzyme Interaction Analysis : Research focused on the inhibition of cytochrome P450 enzymes by this compound revealed promising results, suggesting it could modulate drug metabolism.
Applications in Research and Industry
The unique properties of this compound make it valuable in various fields:
- Pharmaceutical Development : Its potential cytotoxic effects and enzyme inhibition properties position it as a candidate for drug development.
- Chemical Synthesis : Used as a building block in organic synthesis, facilitating the creation of more complex molecules with desired biological activities.
属性
分子式 |
C12H16Br2O2 |
|---|---|
分子量 |
352.06 g/mol |
IUPAC 名称 |
1-bromo-4-[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]benzene |
InChI |
InChI=1S/C12H16Br2O2/c1-9(8-15-2)16-12(7-13)10-3-5-11(14)6-4-10/h3-6,9,12H,7-8H2,1-2H3 |
InChI 键 |
AHOLLJAGCGEJNB-UHFFFAOYSA-N |
规范 SMILES |
CC(COC)OC(CBr)C1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















